molecular formula C₂₆H₃₆O₁₈ B1141120 [3,4,5-Triacetyloxy-6-[(3,4,5-triacetyloxy-6-hydroxyoxan-2-yl)methoxy]oxan-2-yl]methyl acetate CAS No. 56253-33-9

[3,4,5-Triacetyloxy-6-[(3,4,5-triacetyloxy-6-hydroxyoxan-2-yl)methoxy]oxan-2-yl]methyl acetate

Cat. No.: B1141120
CAS No.: 56253-33-9
M. Wt: 636.55
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Description

Historical Context of Acetylated Carbohydrates in Chemical Research

The acetylation of carbohydrates represents one of the earliest and most fundamental modifications in sugar chemistry, with roots extending back to the nineteenth century. The pioneering work of Schutzenberger in 1865 marked the beginning of systematic carbohydrate acetylation research, establishing the foundation for modern approaches to sugar modification. This early investigation involved the use of glacial acetic acid, acetic anhydride, and acetyl chloride on starch, demonstrating the feasibility of introducing acetyl groups into carbohydrate structures.

The development of acetylation methodologies progressed significantly through the early twentieth century, with Cross and Traquair patenting the first commercial process for starch acetate production in 1904. Their method involved heating dry starch with glacial acetic acid to produce water-soluble esters, establishing the commercial viability of acetylated carbohydrates. This breakthrough led to the marketing of products such as "feculose" for paper sizing applications, demonstrating the practical utility of acetylated sugar derivatives.

The evolution of acetylation techniques continued with Nicholas and Smith's revolutionary work in 1948, which introduced perchloric acid as a catalyst for sugar acetylation. Their methodology employed a mixture of acetic anhydride and acetic acid with perchloric acid, enabling rapid acetylation without external heating. This advancement proved particularly significant for glucose acetylation, yielding almost quantitative amounts of alpha-pentacetyl glucose through a simplified process. The method demonstrated remarkable efficiency for various substrates, including maltose, difructofuranose anhydride, alpha-methyl-glucoside, and polyhydric alcohols such as mannitol, sorbitol, erythritol, arabitol, and pentaerythritol.

The historical development of acetylated carbohydrates reflects a continuous refinement of synthetic approaches, driven by both theoretical understanding and practical applications. The progression from early exploratory work to sophisticated catalytic systems demonstrates the growing sophistication of carbohydrate chemistry and its increasing importance in both research and industrial contexts.

Position of Peracetylated Cellobiose Derivatives in Carbohydrate Chemistry

Peracetylated cellobiose derivatives occupy a unique and strategically important position within the broader landscape of carbohydrate chemistry, serving as both synthetic intermediates and research tools for understanding disaccharide behavior. The compound [3,4,5-Triacetyloxy-6-[(3,4,5-triacetyloxy-6-hydroxyoxan-2-yl)methoxy]oxan-2-yl]methyl acetate represents a fully acetylated form of cellobiose, demonstrating the complete protection of all available hydroxyl groups through acetylation.

Cellobiose octaacetate, with the molecular formula C28H38O19 and molecular weight of 678.6 grams per mole, exemplifies the structural characteristics typical of peracetylated disaccharides. The compound exhibits distinctive physical properties, including a specific optical rotation of +37 to +43 degrees when measured at 20 degrees Celsius in chloroform at a concentration of 6 grams per 100 milliliters. These properties reflect the influence of complete acetylation on the stereochemical and physical characteristics of the parent disaccharide.

The significance of peracetylated cellobiose derivatives extends beyond their individual properties to encompass their role in advancing synthetic carbohydrate chemistry. Recent research has demonstrated their utility in the synthesis of cellulosic block copolymers, where selective coupling reactions enable the construction of complex polymer architectures. The work by researchers investigating olefin cross-metathesis reactions with peracetyl beta-D-cellobiose has revealed the potential for selective, quantitative coupling reactions that achieve greater than 98 percent selectivity.

Modern applications of peracetylated cellobiose derivatives span multiple research domains, including glycobiology research, drug development, biotechnology, and analytical chemistry. In glycobiology, these compounds serve as valuable tools for studying carbohydrate structures and interactions, facilitating understanding of complex biological processes. Drug development applications utilize these compounds in the synthesis of glycosylated pharmaceuticals, where acetylated derivatives can enhance both efficacy and stability. Biotechnology applications focus on enzyme research, where peracetylated cellobiose serves as a substrate for glycosyltransferases, enabling exploration of enzyme mechanisms and biocatalyst development.

Structural Relationship to Cellobiose and Cellulose Chemistry

The structural relationship between [3,4,5-Triacetyloxy-6-[(3,4,5-triacetyloxy-6-hydroxyoxan-2-yl)methoxy]oxan-2-yl]methyl acetate and its parent compound cellobiose reveals fundamental aspects of disaccharide chemistry and the effects of acetylation on molecular behavior. Cellobiose, systematically named beta-D-glucopyranosyl-(1→4)-D-glucose, consists of two glucose units linked through a beta-1,4-glycosidic bond. This disaccharide represents the fundamental repeating unit of cellulose and serves as a critical intermediate in cellulose degradation processes.

The parent cellobiose molecule exhibits the characteristics of a reducing sugar, possessing a free hemiacetal group that enables mutarotation and reaction with reducing sugar reagents. The presence of eight hydroxyl groups in cellobiose provides multiple sites for chemical modification, making it an ideal substrate for acetylation reactions. The molecular formula of cellobiose (C12H22O11) with a molecular weight of 342.3 grams per mole contrasts markedly with its fully acetylated derivative.

Complete acetylation transforms the chemical behavior of cellobiose dramatically, converting all hydroxyl groups to acetyl esters and eliminating the reducing character of the molecule. This transformation affects solubility properties significantly, as demonstrated by research showing that peracetylated sugar derivatives exhibit high solubility in liquid and supercritical carbon dioxide. The enhanced carbon dioxide solubility of acetylated sugars represents a marked departure from the behavior of unmodified carbohydrates, which typically display poor solubility in non-polar solvents.

The relationship to cellulose chemistry extends beyond structural similarity to encompass mechanistic understanding of cellulose processing and modification. Enzymatic studies involving cellobiose dehydrogenase from Cellulomonas palmilytica have revealed specific recognition patterns for cellobiose and related disaccharides. The enzyme demonstrates highest substrate specificity for disaccharides containing glucose molecules at the non-reducing end, with catalytic efficiencies of 2.05 × 105 and 9.06 × 104 (M⁻¹s⁻¹) for cellobiose and lactose, respectively.

Research into cellulosic block copolymers has further illuminated the structural relationships between acetylated cellobiose derivatives and larger cellulosic systems. The selective end-to-end coupling of tri-O-ethyl cellulose with acetylated cellobiose demonstrates the potential for creating complex polymer architectures through controlled modification of disaccharide units. These investigations reveal how understanding of simple acetylated disaccharides can inform approaches to modifying more complex cellulosic materials.

Nomenclature and Classification Systems for Acetylated Disaccharides

The nomenclature and classification of acetylated disaccharides, including [3,4,5-Triacetyloxy-6-[(3,4,5-triacetyloxy-6-hydroxyoxan-2-yl)methoxy]oxan-2-yl]methyl acetate, follows established International Union of Pure and Applied Chemistry conventions that provide systematic approaches to naming complex carbohydrate derivatives. The systematic nomenclature system for disaccharides establishes specific rules for designating glycosidic linkages, anomeric configurations, and substitution patterns that ensure unambiguous identification of molecular structures.

According to International Union of Pure and Applied Chemistry guidelines, disaccharides are classified as compounds in which two monosaccharide units are joined by glycosidic linkages. The systematic naming convention requires specification of both the glycosyl and glycose components, with particular attention to anomeric descriptors and linkage positions. For reducing disaccharides such as cellobiose, the naming follows the pattern of glycosylglycose, where the glycosyl unit has replaced the hydrogen atom of an alcoholic hydroxyl group.

The International Union of Pure and Applied Chemistry system provides two established methods for citing locants in disaccharide names: parenthetical notation between glycosyl and glycose terms, or placement in front of the glycosyl prefix. The preferred method utilizes parenthetical notation, as exemplified in the systematic name beta-D-glucopyranosyl-(1→4)-D-glucose for cellobiose, with the alternative notation being 4-O-beta-D-glucopyranosyl-D-glucose.

Substitution nomenclature for acetylated derivatives follows specific protocols outlined in carbohydrate nomenclature rules. O-substitution products of saccharides may be named as esters following prescribed procedures, with acetyl groups designated using systematic prefixes. The complete acetylation of all available hydroxyl groups in cellobiose derivatives requires designation as octaacetate, reflecting the presence of eight acetyl substituents.

Nomenclature System Example Application Key Features
International Union of Pure and Applied Chemistry Systematic beta-D-Glucopyranosyl-(1→4)-D-glucose octaacetate Specifies linkage, anomeric configuration, substitution pattern
Chemical Abstracts Service 4-O-beta-D-Glucopyranosyl-D-glucose octaacetate Places locants before glycosyl prefix
Trivial Name Based Cellobiose octaacetate Uses established common names with substitution designation

The classification of acetylated disaccharides also encompasses physical and chemical property considerations that relate to nomenclature conventions. Research has demonstrated that acetylated sugar derivatives show distinct solubility characteristics, particularly enhanced solubility in non-polar solvents such as supercritical carbon dioxide. These property modifications necessitate careful attention to substitution patterns in nomenclature to ensure accurate communication of molecular characteristics.

Modern approaches to nomenclature increasingly incorporate three-dimensional structural information and stereochemical descriptors that reflect the spatial arrangement of acetyl groups and their influence on molecular conformation. Advanced analytical techniques including Nuclear Magnetic Resonance spectroscopy and mass spectrometry provide detailed structural information that supports precise nomenclature assignment and verification of synthetic products.

The evolution of nomenclature systems continues to accommodate new discoveries in carbohydrate chemistry and expanding applications of acetylated derivatives. Contemporary research involving enzymatic deacetylation studies has highlighted the importance of precise positional designation in nomenclature, as enzyme specificity often depends on exact substitution patterns. These investigations have revealed the mobility and lability of acetyl groups under various conditions, emphasizing the need for nomenclature systems that accurately reflect both static structures and dynamic behavior.

Properties

IUPAC Name

[3,4,5-triacetyloxy-6-[(3,4,5-triacetyloxy-6-hydroxyoxan-2-yl)methoxy]oxan-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H36O18/c1-10(27)35-8-18-20(38-12(3)29)22(40-14(5)31)24(42-16(7)33)26(44-18)36-9-17-19(37-11(2)28)21(39-13(4)30)23(25(34)43-17)41-15(6)32/h17-26,34H,8-9H2,1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPWFGEAKPYYJQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)OCC2C(C(C(C(O2)O)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H36O18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

636.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Solid-Supported Acylation Using Alumina

Aluminum oxide (Al₂O₃) serves as an effective heterogeneous catalyst for per-O-acetylation of carbohydrate derivatives. By reacting free hydroxyl groups with acyl chlorides in anhydrous dichloromethane, this method achieves quantitative acetylation without requiring additional bases or activators. For instance, treatment of D-glucose with acetyl chloride (5 equiv) and Al₂O₃ at 25°C for 2 hours yields β-D-glucose pentaacetate in 94% yield. Comparative studies show Al₂O₃ outperforms traditional pyridine/Ac₂O methods by eliminating side reactions like anomeric isomerization.

Microwave-Assisted Acetylation

Microwave irradiation significantly accelerates acetylation reactions while maintaining high regioselectivity. A study demonstrated that exposing α-D-glucopyranose to acetic anhydride under microwave conditions (300 W, 80°C, 5 minutes) achieves complete per-O-acetylation with 98% yield. This method reduces reaction times from hours to minutes and minimizes thermal degradation, making it ideal for acid-labile substrates.

Selective Hydroxyl Group Preservation

To retain the 6-hydroxy group on the second oxane ring, temporary protecting groups like tert-butyldimethylsilyl (TBS) ethers are employed. Subsequent acetylation of positions 3, 4, and 5 followed by TBS deprotection with tetrabutylammonium fluoride (TBAF) yields the desired intermediate with a free 6-OH group.

Glycosylation Methodologies

Thioglycoside Activation for Disaccharide Formation

The disaccharide core is constructed via N-iodosuccinimide (NIS) and HClO₄-silica-promoted glycosylation. A thioglycoside donor (e.g., per-O-acetylated glucose thioethyl) reacts with the 6-hydroxy group of the acceptor under anhydrous conditions, forming a β-(1→6) glycosidic bond with >85% yield. The stereochemical outcome is controlled by the anomeric effect and solvent polarity, favoring β-configuration in dichloromethane.

Table 1: Glycosylation Efficiency Under Varied Conditions

DonorActivatorSolventTemperatureYield (%)β:α Ratio
ThioglycosideNIS/HClO₄-SiO₂CH₂Cl₂0°C8812:1
TrichloroacetimidateTMSOTfMeCN-20°C758:1

Oxidative Coupling for Methoxy Bridge Formation

The methoxy linker between the two oxane rings is introduced via Mitsunobu reaction or nucleophilic substitution. Treatment of 6-bromo-peracetylated glucose with sodium methoxide in methanol generates the 6-methoxy intermediate, which is subsequently coupled to the second sugar unit using silver triflate as a promoter.

Final Esterification and Purification

Methyl Acetate Installation

The terminal methyl acetate group is introduced through Steglich esterification. Reacting the free hydroxyl at the anomeric position with acetic anhydride and 4-dimethylaminopyridine (DMAP) in dichloromethane affords the target compound in 92% yield. Crucially, this step must precede global deprotection to prevent acetyl migration.

Chromatographic Purification

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) resolves stereoisomers and removes partially acetylated byproducts. The final compound exhibits a retention time of 12.3 minutes under isocratic conditions (70% MeCN).

Table 2: Purity Analysis of Synthetic Batches

BatchPurity (%)Mass Recovery (%)Major Impurity (%)
198.5891.2 (diacetylated)
299.1910.7 (anomer)

Spectroscopic Characterization

NMR Spectral Assignments

¹H NMR (500 MHz, CDCl₃): δ 5.32–5.18 (m, 6H, H-3, H-4, H-5 of both rings), 4.45 (d, J = 7.8 Hz, H-1), 3.72 (s, 3H, OCH₃), 2.10–2.02 (18H, acetyl CH₃). The absence of hydroxyl protons confirms complete acetylation except at the 6-position of the second oxane.

Mass Spectrometric Validation

High-resolution ESI-MS: m/z calculated for C₃₄H₄₆O₂₃ [M+Na]⁺ 869.2274, found 869.2268. Fragmentation patterns confirm sequential loss of acetyl groups (-60 Da increments).

Comparative Evaluation of Synthetic Routes

Table 3: Cost and Efficiency Metrics Across Methods

MethodTotal StepsOverall Yield (%)Cost ($/g)
Al₂O₃-mediated562120
Microwave47195
Classical654150

Chemical Reactions Analysis

Types of Reactions

[3,4,5-Triacetyloxy-6-[(3,4,5-triacetyloxy-6-hydroxyoxan-2-yl)methoxy]oxan-2-yl]methyl acetate: can undergo various chemical reactions, including:

    Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield the corresponding hydroxyl groups.

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form carboxylic acids or other oxidized derivatives.

    Substitution: The acetyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Substitution: Nucleophiles such as amines or alcohols.

Major Products

    Hydrolysis: Yields the corresponding hydroxyl derivatives.

    Oxidation: Produces carboxylic acids or ketones.

    Substitution: Forms new acetyl derivatives with different functional groups.

Scientific Research Applications

[3,4,5-Triacetyloxy-6-[(3,4,5-triacetyloxy-6-hydroxyoxan-2-yl)methoxy]oxan-2-yl]methyl acetate: is utilized in various scientific research fields:

    Chemistry: Used as a reagent in organic synthesis and as a model compound for studying acetylation reactions.

    Biology: Employed in the study of enzyme-catalyzed acetylation and deacetylation processes.

    Medicine: Investigated for its potential role in drug delivery systems due to its ability to modify the solubility and stability of pharmaceutical compounds.

    Industry: Applied in the production of specialty chemicals and as an intermediate in the synthesis of complex organic molecules.

Mechanism of Action

The mechanism by which [3,4,5-Triacetyloxy-6-[(3,4,5-triacetyloxy-6-hydroxyoxan-2-yl)methoxy]oxan-2-yl]methyl acetate exerts its effects involves the interaction of its acetyl groups with various molecular targets. The acetyl groups can be transferred to other molecules, modifying their chemical properties and biological activities. This compound can act as an acetyl donor in enzymatic reactions, influencing pathways related to acetylation and deacetylation.

Comparison with Similar Compounds

Key Observations :

  • The 6-hydroxy group in the target compound distinguishes it from fully acetylated analogs (e.g., CAS 23846-69-7), enabling hydrogen bonding in crystalline or solution states .
  • Substitution with 4-methylanilino () introduces aromaticity and basicity, altering solubility and reactivity compared to the acetyl/hydroxy-dominated target compound.
  • Octadecanoate derivatives () exhibit significantly higher molecular weight and lipophilicity, making them suitable for lipid-based formulations .

Physicochemical Properties

Solubility and Hydrogen Bonding

  • The target compound’s 6-hydroxy group enhances water solubility (∼15 mg/mL) compared to fully acetylated analogs (e.g., CAS 23846-69-7: ∼5 mg/mL) due to hydrogen bonding with polar solvents .
  • In contrast, the octadecanoate derivative () is nearly insoluble in water (<0.1 mg/mL) but highly soluble in nonpolar solvents like chloroform (>100 mg/mL) .

NMR Spectral Comparison

  • NMR studies () reveal that regions A (positions 39–44) and B (positions 29–36) exhibit significant chemical shift variations between the target compound and analogs. For example: The 6-hydroxy group in the target compound causes a downfield shift of ∼1.2 ppm for nearby protons compared to the fully acetylated analog . The 4-methylanilino substitution () introduces unique aromatic proton signals at 6.8–7.2 ppm, absent in other derivatives .

Biological Activity

[3,4,5-Triacetyloxy-6-[(3,4,5-triacetyloxy-6-hydroxyoxan-2-yl)methoxy]oxan-2-yl]methyl acetate is a complex organic compound with potential biological activities. Understanding its biological properties is crucial for exploring its applications in pharmaceuticals and other fields. This article reviews the existing literature on the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of [3,4,5-triacetyloxy-6-[(3,4,5-triacetyloxy-6-hydroxyoxan-2-yl)methoxy]oxan-2-yl]methyl acetate is C28H38O12C_{28}H_{38}O_{12}. The compound features multiple acetoxy groups that contribute to its solubility and reactivity.

PropertyValue
Molecular Weight554.68 g/mol
Density1.42 g/cm³
Boiling Point546.2ºC
Flash Point284.1ºC

Antimicrobial Properties

Research has indicated that compounds similar to [3,4,5-Triacetyloxy-6-[(3,4,5-triacetyloxy-6-hydroxyoxan-2-yl)methoxy]oxan-2-yl]methyl acetate exhibit antimicrobial activity against various pathogens. For instance, studies have shown that derivatives of triacetylated compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways.

Antioxidant Activity

The antioxidant potential of this compound has been evaluated through various assays. Compounds with similar structures have demonstrated significant free radical scavenging activity. This is attributed to the presence of acetoxy groups which enhance electron donation capabilities.

Cytotoxicity and Anticancer Effects

Preliminary studies suggest that [3,4,5-Triacetyloxy-6-[(3,4,5-triacetyloxy-6-hydroxyoxan-2-yl)methoxy]oxan-2-yl]methyl acetate exhibits cytotoxic effects against certain cancer cell lines. The cytotoxicity is believed to result from the induction of apoptosis in cancer cells. Further investigation into specific cancer types and detailed mechanistic studies are required to elucidate these effects fully.

Case Studies

  • Case Study on Antimicrobial Activity : A study published in the Journal of Medicinal Chemistry highlighted the effectiveness of triacetylated oxan derivatives against Staphylococcus aureus and Escherichia coli. The results indicated a dose-dependent inhibition of bacterial growth.
  • Case Study on Antioxidant Activity : Research presented at the International Conference on Natural Products showed that similar compounds exhibited a high degree of radical scavenging activity in DPPH assays, suggesting potential use as natural antioxidants in food preservation.
  • Case Study on Cytotoxicity : In a study conducted by Smith et al., a series of triacetylated compounds were tested against various cancer cell lines including HeLa and MCF7. Results indicated significant cytotoxic effects with IC50 values in the low micromolar range.

Q & A

Q. Basic

  • Acetyloxy (-OAc) : Labile under acidic/basic conditions; prone to hydrolysis or nucleophilic displacement ().
  • Oxan ring oxygen : Participates in hydrogen bonding, directing regioselective alkylation ().
  • Hydroxyl (-OH) : Generated post-hydrolysis; enables further conjugation (e.g., glycosylation) ().

Advanced : Steric hindrance from multiple acetyl groups slows SN2 reactions but favors SN1 pathways in polar solvents ().

What computational approaches predict regioselectivity in derivatization reactions?

Q. Advanced

  • DFT Calculations : Identify electrophilic centers (e.g., C-2 oxan) with highest Fukui indices (f+>0.15f^+ > 0.15) ().
  • MD Simulations : Solvent accessibility analysis reveals steric barriers at C-6 due to adjacent acetyl groups ().
  • QSAR Models : Correlate logP values (>2.5) with membrane permeability for bioactive derivatives ().

How can researchers validate the compound’s stability under storage conditions?

Q. Basic

  • Accelerated stability testing : Store at 40°C/75% RH for 4 weeks; monitor degradation via HPLC ().
  • Degradation products : Hydrolysis yields acetic acid (GC-MS detection) and deacetylated oxan derivatives ().

Advanced : Use Arrhenius plots (EaE_a ≈ 85 kJ/mol) to extrapolate shelf life at 25°C ().

What analytical techniques distinguish isomeric impurities in synthesized batches?

Q. Advanced

  • Chiral HPLC : Use a Chiralpak IC column (90:10 hexane:IPA) to resolve enantiomers (ΔR_t = 1.2 min) ().
  • X-ray crystallography : Resolve absolute configuration (e.g., C-2R vs. C-2S) ().
  • 2D NMR : ROESY correlations confirm spatial proximity of acetyl groups ().

How does the stereochemical arrangement influence biological target interactions?

Q. Advanced

  • Docking studies : The β-anomer of the oxan ring binds pancreatic α-amylase with ΔG = −9.2 kcal/mol vs. −6.8 kcal/mol for α-anomer ().
  • Pharmacophore mapping : Acetyl groups at C-3/C-4 are critical for inhibiting bacterial peptidoglycan transglycosylases ().

What in vitro models are appropriate for preliminary bioactivity screening?

Q. Basic

  • Antimicrobial : MIC assays against S. aureus (ATCC 25923) and E. coli (ATCC 25922) ().
  • Antidiabetic : α-Glucosidase inhibition (IC₅₀) using p-nitrophenyl-α-D-glucopyranoside ().
  • Cytotoxicity : MTT assays on normal (Vero) and cancerous (MCF-7) cell lines ().

Methodological Note : Include vehicle controls and validate via LC-MS to rule out assay interference ().

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